Superior hERG Blockade Potency: BeKm-1 vs. E-4031 and Dofetilide in Identical HEK293 Assays
In a direct, head-to-head comparison using automated patch-clamp on HEK293 cells overexpressing hERG channels under identical experimental conditions, BeKm-1 exhibited an IC50 of 1.9 ± 0.3 nM, demonstrating 3.8-fold higher potency than E-4031 (IC50 = 7.2 ± 0.9 nM) and 16.2-fold higher potency than dofetilide (IC50 = 30.6 ± 1.5 nM) [1].
| Evidence Dimension | hERG current inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.9 ± 0.3 nM (n = 44 cells) |
| Comparator Or Baseline | E-4031: IC50 = 7.2 ± 0.9 nM (n = 34 cells); Dofetilide: IC50 = 30.6 ± 1.5 nM (n = 40 cells) |
| Quantified Difference | 3.8-fold lower IC50 vs. E-4031; 16.2-fold lower IC50 vs. dofetilide |
| Conditions | Automated patch-clamp; HEK293 cells overexpressing hERG; standardized voltage protocol |
Why This Matters
Higher potency allows for lower working concentrations, reducing the risk of off-target effects and enabling more precise electrophysiological manipulation in cellular assays.
- [1] Mangoni ME, De Waard S, Montnach J, Forest V, Charpentier F, Ronjat M, Nicolas S, Loussouarn G, De Waard M, Ribeiro B, Gaborit N, Lemarchand P. Functional Impact of BeKm-1, a High-Affinity hERG Blocker, on Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells. Int J Mol Sci. 2020 Sep 28;21(19):7167. View Source
